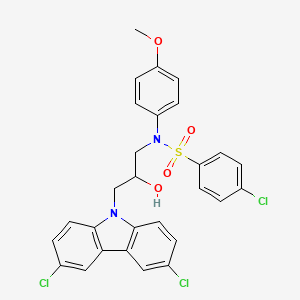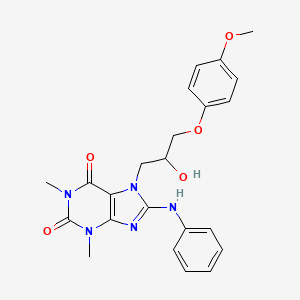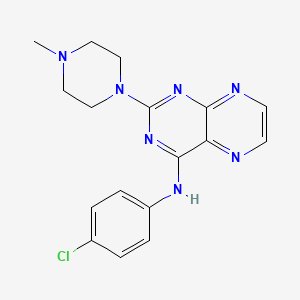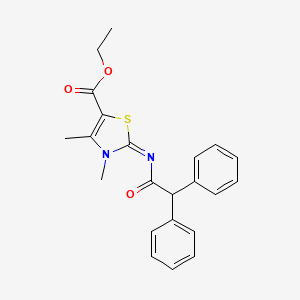
(3,4-dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound with a highly complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone involves a multi-step process. A common route starts with the preparation of the 1,2,3-triazole ring through the azide-alkyne Huisgen cycloaddition, also known as the "click" reaction. Following this, the dihydroisoquinoline unit is incorporated using a condensation reaction with appropriate precursors. The final step typically involves the introduction of the methanone group under controlled conditions. Reaction temperatures, solvents, and catalysts are critical factors in ensuring high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis process is often optimized to maximize yield and minimize cost. This includes the use of continuous flow reactors for the "click" reaction, which ensures better control over reaction conditions and scalability. Solvent recovery and recycling are also employed to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline unit, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions are less common but can lead to the hydrogenation of the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminium hydride.
Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydrogenated triazole compounds.
Substitution: Functionalized derivatives with potential bioactivity.
Applications De Recherche Scientifique
Chemistry
The compound is utilized as a building block for the synthesis of more complex molecules. Its unique triazole and isoquinoline structures make it an important intermediate in organic synthesis.
Biology
The compound exhibits significant bioactivity, including antimicrobial and anticancer properties. It is often studied for its potential use in developing new therapeutic agents.
Medicine
Due to its bioactivity, the compound is explored in the pharmaceutical industry for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials due to its unique structural properties.
Mécanisme D'action
The compound exerts its effects through multiple molecular targets. In biological systems, it often interacts with enzymes and receptors, modulating their activity. The triazole ring is known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The isoquinoline unit can intercalate with DNA, affecting transcription and replication processes.
Comparaison Avec Des Composés Similaires
When compared to other triazole-based compounds, (3,4-dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone stands out due to its dual functionality from both the triazole and isoquinoline units. This dual functionality provides a broader range of bioactivity and applications.
List of Similar Compounds
1-Phenyl-5-(pyrimidin-2-yl)-1H-1,2,3-triazole
2-(Phenylamino)-4H-3,1-benzoxazin-4-one
6-Phenyl-2-(1H-1,2,3-triazol-5-yl)quinoline
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)-N,N-dimethylbenzamide
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6OS/c30-22(28-14-11-17-7-4-5-8-18(17)15-28)21-20(16-31-23-24-12-6-13-25-23)29(27-26-21)19-9-2-1-3-10-19/h1-10,12-13H,11,14-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRJSQPPUYPVOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)CSC5=NC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde](/img/structure/B2407955.png)



![5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407962.png)
![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2407966.png)


![2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B2407970.png)
